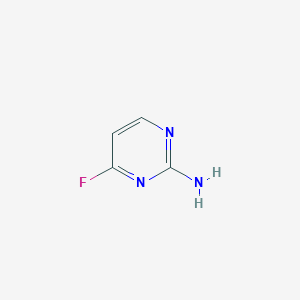

4-Fluoropyrimidin-2-amine

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-fluoropyrimidin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4FN3/c5-3-1-2-7-4(6)8-3/h1-2H,(H2,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBNQGQIFYAIMAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96548-90-2 | |

| Record name | 4-fluoropyrimidin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Reaction Mechanisms of 4 Fluoropyrimidin 2 Amine and Its Derivatives

Regioselective Synthesis Strategies for 4-Fluoropyrimidin-2-amine

Regioselective synthesis ensures that functional groups are introduced at the desired positions on the pyrimidine (B1678525) ring. For this compound, this involves the specific placement of the fluorine atom at C4 and the amine group at C2.

A highly effective method for constructing the 4-amino-5-fluoropyrimidine core involves the cyclocondensation reaction of a β-fluoroenolate salt with an amidine or guanidine (B92328). A key building block in this approach is potassium 2-cyano-2-fluoroethenolate. This salt serves as a three-carbon dielectrophilic component that reacts with N-C-N dinucleophiles to form the pyrimidine ring under mild conditions. nih.gov

The reaction between potassium 2-cyano-2-fluoroethenolate and various amidine hydrochlorides proceeds efficiently, often without the need for additional basic additives, to yield 2-substituted-4-amino-5-fluoropyrimidines in excellent yields. nih.gov This method is notable for its broad substrate scope, tolerating a range of aliphatic and aromatic substituents on the amidine component.

Table 1: Synthesis of 2-Substituted 5-Fluoro-4-aminopyrimidines via Fluoroenolate Salt nih.gov Data derived from a study on the synthesis of fluorinated pyrimidines.

| Entry | Amidine Substituent (R) | Product | Yield (%) |

| 1 | H | 5-Fluoropyrimidin-4-amine | 98 |

| 2 | CH₃ | 5-Fluoro-2-methylpyrimidine-4-amine | 95 |

| 3 | Phenyl | 5-Fluoro-2-phenylpyrimidine-4-amine | 96 |

| 4 | 4-Tolyl | 5-Fluoro-2-(p-tolyl)pyrimidine-4-amine | 98 |

| 5 | 4-Methoxyphenyl | 5-Fluoro-2-(4-methoxyphenyl)pyrimidine-4-amine | 95 |

The mechanism involves the initial attack of the amidine on the fluoroenolate, followed by cyclization and dehydration to furnish the aromatic pyrimidine ring with the fluorine atom regioselectively placed at the C5 position (adjacent to the C4-amino group).

The use of guanidine salts in condensation reactions is a foundational strategy for the synthesis of 2-aminopyrimidines. nih.gov When guanidine is used as the dinucleophilic component in reaction with a three-carbon electrophile, the formation of the pyrimidine ring is accompanied by the direct introduction of an amino group at the C2 position. nih.gov

This approach can be combined with fluorinated building blocks. For instance, the reaction of guanidinium (B1211019) salts with potassium 2-cyano-2-fluoroethenolate provides a direct route to 5-fluoro-2,4-diaminopyrimidine. nih.govresearchgate.net The reaction proceeds through a cyclocondensation mechanism similar to that with amidines, where the N-C-N moiety of guanidine forms the core of the pyrimidine ring. nih.gov The initial nucleophilic attack can occur from a guanidine amino group, leading to ring opening of a precursor and subsequent cyclization to form the stable 2-aminopyrimidine (B69317) system. nih.gov

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the synthesis of substituted fluoropyrimidines. This reaction involves the displacement of a leaving group on an electron-poor aromatic ring by a nucleophile. masterorganicchemistry.com The reaction proceeds through a two-step mechanism involving the formation of a negatively charged Meisenheimer intermediate, which is stabilized by electron-withdrawing groups on the ring. masterorganicchemistry.comyoutube.com

For the synthesis of this compound derivatives, a common precursor is 2,4-dichloro-5-fluoropyrimidine. The chlorine atoms on this scaffold can be selectively replaced by amines. Typically, substitution at the C4 position is favored due to its higher electrophilicity. nih.govnih.gov By carefully controlling reaction conditions, an amine can be introduced selectively at C4, leaving the C2 chlorine available for further modification or removal. nih.gov Interestingly, while most nucleophiles preferentially attack the C4 position of 5-substituted-2,4-dichloropyrimidines, tertiary amine nucleophiles have been shown to exhibit excellent C2 selectivity. nih.gov

The reactivity order of leaving groups in SNAr reactions is typically F > Cl > Br > I, which is counterintuitive to C-X bond strength but is dictated by the electronegativity of the halogen stabilizing the intermediate during the rate-determining nucleophilic attack step. masterorganicchemistry.com

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a complementary and highly selective method for forming C-N bonds in the synthesis of fluorinated aminopyrimidines. researchgate.net These reactions are particularly useful for introducing aryl or alkylamines at specific positions on a pre-formed pyrimidine or pyridine (B92270) ring.

A notable example is the selective amination of 2-fluoro-4-iodopyridine (B1312466) at the 4-position. The Buchwald-Hartwig cross-coupling is complementary to traditional SNAr reactions, providing exclusive C-N bond formation at the C4 position, even when a more reactive C-F bond is present at C2. researchgate.net This selectivity is controlled by the palladium catalyst and ligand system. The use of monophosphine ligands, for instance, can allow for reactions with weaker bases. nih.gov

This strategy can be applied to dihalopyrimidines, where the choice of catalyst, ligand, and reaction conditions can dictate the regioselectivity of the amination. For instance, sterically hindered N-heterocyclic carbene ligands have been shown to promote cross-coupling at the C4 position of 2,4-dichloropyridines with high selectivity. nih.gov

Cycloaddition reactions provide an advanced and elegant route to complex heterocyclic systems, including fluorinated scaffolds that can serve as precursors to pyrimidines. acs.org While not a direct synthesis of this compound itself, these methods are crucial for generating novel, three-dimensional fluorinated structures. nih.gov

For example, [3+2] dipolar cycloaddition reactions using fluorinated building blocks can produce a variety of fluorinated N-heterocycles. rsc.org The reaction of gem-difluorocyclopropenes with azomethine ylides, for instance, affords fluorine-containing 3-azabicyclo[3.1.0]hexanes, which are valuable scaffolds in medicinal chemistry. nih.gov Similarly, intramolecular [2+2] photocycloaddition reactions have been employed to create complex fluorinated tricyclic scaffolds. nih.gov These foundational structures can then be further elaborated into pyrimidine-containing molecules.

Reductive amination is a versatile and widely used method for synthesizing amines by converting a carbonyl group into an amine via an intermediate imine. wikipedia.org This reaction is typically used for the N-alkylation of a primary or secondary amine, rather than the construction of the heterocyclic core itself. masterorganicchemistry.comorganic-chemistry.org

In the context of this compound, reductive amination serves as a key method for creating a diverse library of derivatives. The primary amino group at the C2 position or a substituted amino group at the C4 position can react with various aldehydes and ketones to form an imine, which is then reduced in situ to a secondary or tertiary amine. masterorganicchemistry.com

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comharvard.edu Sodium cyanoborohydride is particularly effective as it selectively reduces the imine intermediate in the presence of the starting carbonyl compound. masterorganicchemistry.com This pathway avoids the over-alkylation problems often associated with direct alkylation of amines with alkyl halides. masterorganicchemistry.com

Functionalization and Derivatization of the this compound Scaffold

The this compound core offers multiple reactive sites for structural elaboration, primarily at the exocyclic amino group and the fluorine-substituted carbon. This allows for the introduction of a wide array of chemical functionalities, enabling the exploration of structure-activity relationships in drug discovery programs.

Amine Reactivity and Substitution Patterns

The exocyclic amino group at the C2 position of the pyrimidine ring is nucleophilic and can readily undergo various substitution reactions. This reactivity allows for the introduction of diverse substituents, which can significantly modulate the biological activity of the resulting compounds. Common transformations include N-alkylation, N-acylation, and N-arylation.

The reaction of a nucleophilic amino group can proceed through different pathways depending on the reaction conditions. For instance, in the presence of a base, an SN2 reaction is favored for alkylation, neutralizing the acid byproduct. Thermal conditions without a base, on the other hand, can promote condensation reactions. mdpi.com

While specific studies on the comprehensive substitution patterns of this compound are not extensively detailed in the reviewed literature, the reactivity of the 2-amino group in similar pyrimidine scaffolds is well-established. For instance, the synthesis of 2-aminopyrimidine derivatives through the fusion of 2-amino-4,6-dichloropyrimidine (B145751) with various amines demonstrates the accessibility of this group for substitution. nih.gov

Modification at the Fluorine Position: Fluorine Atom as a Synthon

The fluorine atom at the C4 position of this compound is a key site for functionalization via nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyrimidine ring nitrogen atoms activates the C4 position towards nucleophilic attack, facilitating the displacement of the fluoride (B91410) ion, which is a good leaving group.

This reactivity allows the fluorine atom to act as a "synthon," a synthetic equivalent for introducing a variety of nucleophiles. This strategy is particularly valuable for the late-stage functionalization of complex molecules. A broad range of nucleophiles, including amines, alcohols, and thiols, can be introduced at this position under relatively mild conditions.

The general mechanism for the SNAr reaction involves the formation of a Meisenheimer complex, a resonance-stabilized intermediate, followed by the expulsion of the fluoride ion. The rate of this reaction is influenced by the nature of the nucleophile, the solvent, and the presence of activating or deactivating groups on the pyrimidine ring.

A variety of functional groups can be introduced through this method. For example, microwave-assisted synthesis has been employed to prepare 4-(substituted)-pyrimidin-2-amine derivatives from 2-amino-4-chloropyrimidine, showcasing the utility of this position for introducing diverse functionalities. nih.gov

Introduction of Diverse Chemical Moieties via Cross-Coupling

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of complex organic molecules, and these methods are applicable to the functionalization of the this compound scaffold. While the fluorine atom can be displaced by SNAr, a more common strategy for introducing carbon-carbon or carbon-heteroatom bonds at this position involves prior conversion of the fluorine to a more reactive group like a chloro, bromo, or iodo functionality. However, in some instances, direct C-F bond activation can be achieved. More commonly, other positions on the pyrimidine ring are halogenated to enable cross-coupling reactions.

Buchwald-Hartwig Amination: This reaction is a cornerstone for the formation of C-N bonds and is widely used to couple amines with aryl halides. While direct C-F amination is challenging, conversion of the fluorine to a more reactive halide allows for the introduction of a wide range of primary and secondary amines at the C4 position.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with a halide or triflate. This reaction is instrumental in synthesizing biaryl and vinyl-substituted pyrimidines. For instance, the regioselective Suzuki coupling of 2,4-dichloropyrimidines has been shown to proceed efficiently at the C4 position. nih.govnih.gov This suggests that a similar strategy could be applied to a 4-halo-pyrimidin-2-amine intermediate.

Sonogashira Coupling: The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is valuable for introducing alkynyl moieties, which can serve as handles for further transformations or as key pharmacophoric elements. The reaction is typically carried out with a palladium catalyst and a copper(I) co-catalyst in the presence of a base.

| Cross-Coupling Reaction | Bond Formed | Reactants | Catalyst System (Typical) |

| Buchwald-Hartwig Amination | C-N | Aryl/Heteroaryl Halide, Amine | Palladium catalyst, Ligand, Base |

| Suzuki-Miyaura Coupling | C-C | Aryl/Heteroaryl Halide, Boronic Acid/Ester | Palladium catalyst, Base |

| Sonogashira Coupling | C-C (alkyne) | Aryl/Heteroaryl Halide, Terminal Alkyne | Palladium catalyst, Copper(I) co-catalyst, Base |

Mechanistic Studies of this compound Synthesis

A detailed understanding of the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions and improving yields. Such studies often employ a combination of spectroscopic and computational methods to elucidate reaction pathways.

Reaction Pathway Elucidation using Spectroscopic and Computational Methods

Currently, there is a notable lack of specific studies in the scientific literature detailing the mechanistic pathways for the synthesis of this compound using spectroscopic and computational methods.

However, general principles of pyrimidine synthesis can be applied. The construction of the pyrimidine ring typically involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a compound containing an N-C-N fragment, such as guanidine. The synthesis of fluorinated pyrimidines can be achieved by using fluorinated building blocks. For example, a synthesis of 4-amino-5-fluoropyrimidines has been developed from amidine hydrochlorides and potassium 2-cyano-2-fluoroethenolate.

Computational studies, such as Density Functional Theory (DFT) calculations, are powerful tools for investigating reaction mechanisms. These methods can be used to model transition states, calculate activation energies, and predict the feasibility of different reaction pathways. For instance, computational studies have been used to investigate the inhibitory action of pyrimidine derivatives against various biological targets. nih.gov Similar approaches could be applied to elucidate the synthesis mechanism of this compound.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry are indispensable for characterizing intermediates and final products in a reaction sequence, thereby providing insights into the reaction pathway. For example, the structures of newly synthesized halogenoaminopyrazole derivatives have been confirmed by 1H-NMR, 13C-NMR, IR, and UV-Vis spectroscopy.

Stereochemical Considerations in Synthetic Routes

The core structure of this compound is achiral and therefore does not present stereochemical challenges in its direct synthesis.

However, stereochemistry becomes a critical consideration when chiral centers are introduced into derivatives of this compound. This is particularly relevant in the development of pharmaceutical agents, where different enantiomers or diastereomers can exhibit vastly different biological activities.

Chiral centers can be introduced through various synthetic strategies:

Use of Chiral Building Blocks: Incorporating a chiral substituent from the outset, for example, by reacting this compound with a chiral amine or alcohol.

Asymmetric Synthesis: Employing chiral catalysts or reagents to induce stereoselectivity in a reaction that creates a new chiral center. For instance, DHAP-dependent aldolases have been used as biocatalysts for the synthesis of chiral acyclic pyrimidine nucleoside analogues.

Chiral Resolution: Separating a racemic mixture of a chiral derivative into its individual enantiomers, often through chiral chromatography or crystallization with a chiral resolving agent.

While there are no specific studies on the stereochemical aspects of this compound synthesis itself, the principles of asymmetric synthesis and chiral separations are broadly applicable to its derivatives.

Advanced Spectroscopic and Structural Characterization of 4 Fluoropyrimidin 2 Amine and Its Analogs

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 4-Fluoropyrimidin-2-amine in solution. By analyzing the spectra of different nuclei (¹H, ¹³C, and ¹⁹F), a comprehensive picture of the molecule's connectivity and electronic properties can be assembled.

In the ¹H NMR spectrum of 2-aminopyrimidine (B69317) derivatives, distinct signals correspond to the protons of the amino group and the pyrimidine (B1678525) ring. The amino protons (–NH₂) typically appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration. For various 2-amino-4,6-diarylpyrimidines, this signal is observed in the range of δ 5.0–5.3 ppm. semanticscholar.org

The protons on the pyrimidine ring exhibit characteristic chemical shifts and coupling patterns. For this compound, the H-5 and H-6 protons would be expected to show signals influenced by the adjacent fluorine atom and the nitrogen atoms in the ring. In a related compound, 4-(4-(2-fluorophenyl)piperazine-1-yl) pyrimidin-2-amine, the pyrimidine protons appear as AB quartets at δ 6.05 and 7.77 ppm, demonstrating the distinct electronic environments of these protons. nih.gov The coupling between the fluorine at position 4 and the proton at position 5 (³JHF) would be a key diagnostic feature.

Table 1: Expected ¹H NMR Spectral Data for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

|---|---|---|---|

| -NH₂ | ~5.0 - 7.0 (broad) | Singlet (broad) | N/A |

| H-5 | ~6.0 - 6.5 | Doublet of doublets | ³JHH, ³JHF |

| H-6 | ~7.7 - 8.0 | Doublet of doublets | ³JHH, ⁴JHF |

The ¹³C NMR spectrum provides detailed information about the carbon skeleton of the molecule. The chemical shifts are sensitive to the electronic environment, with carbons bonded to electronegative atoms like nitrogen and fluorine appearing at higher chemical shifts (downfield). wisc.edu A crucial feature in the ¹³C NMR spectrum of this compound is the splitting of carbon signals due to coupling with the ¹⁹F nucleus (nJCF).

The carbon atom directly bonded to fluorine (C-4) is expected to show a large one-bond coupling constant (¹JCF) and appear as a doublet. Other carbons in the ring will also exhibit smaller two-bond (²JCF) and three-bond (³JCF) couplings. acs.org In an analog, 4-(4-(2-fluorophenyl)piperazine-1-yl) pyrimidin-2-amine, the pyrimidine carbons resonate at δ 93.52, 157.45, 162.78, and 163.48 ppm. nih.gov

Table 2: Expected ¹³C NMR Spectral Data for this compound

| Carbon | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) |

|---|---|---|

| C-2 | ~163 | Doublet (³JCF) |

| C-4 | ~160-165 | Doublet (¹JCF) |

| C-5 | ~95-100 | Doublet (²JCF) |

| C-6 | ~157 | Doublet (²JCF) |

¹⁹F NMR is a highly sensitive technique for studying fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org It offers a wide range of chemical shifts, making it very sensitive to the local electronic environment. wikipedia.orgorganicchemistrydata.org The chemical shift of the fluorine atom in this compound provides a direct probe of its environment. For organofluorine compounds, the chemical shift range can be broad, but for fluorine attached to an aromatic system like pyrimidine, specific ranges are expected. wikipedia.org

The spectrum for this compound would likely show a single resonance, which would be split into a multiplet due to couplings with the H-5 (³JFH) and H-6 (⁴JFH) protons. researchgate.net This technique is particularly valuable for confirming the presence and position of the fluorine substituent on the pyrimidine ring. rsc.org

X-ray Crystallography for Three-Dimensional Structural Elucidation

The crystal structure of aminopyrimidine derivatives is heavily influenced by intermolecular hydrogen bonding. mdpi.com The 2-amino group serves as a hydrogen bond donor, while the pyrimidine ring nitrogen atoms act as acceptors. researchgate.net This typically leads to the formation of hydrogen-bonded dimers or more extended networks. researchgate.netresearchgate.net

In the solid state, this compound molecules would be expected to form robust N–H···N hydrogen bonds, linking the amino group of one molecule to a ring nitrogen of a neighboring molecule. mdpi.com These interactions are a primary driver in the formation of the crystal lattice. rsc.org Additionally, weaker C–H···N or C–H···F interactions and π–π stacking between the pyrimidine rings may further stabilize the crystal packing. The presence of the fluorine atom can also introduce C–H···F or F···F interactions, which can subtly modulate the crystal architecture.

Aminopyrimidines can exist in different tautomeric forms, most commonly the amino and imino forms. While the amino form is generally more stable, the solid-state environment can favor one tautomer over another or even allow for the co-existence of multiple forms. nih.gov X-ray crystallography can unambiguously determine which tautomer is present in the crystal by precisely locating the positions of hydrogen atoms. birmingham.ac.uk

For 4-aminopyrimidine, studies have shown that it can undergo amino-imino tautomerization. nih.govnih.gov In the solid state, this compound is expected to exist predominantly in the more stable amino tautomer (this compound). However, the specific intermolecular interactions within the crystal could potentially stabilize the imino tautomer (4-fluoro-1H-pyrimidin-2-imine). The planarity of the pyrimidine ring is another key conformational feature. While the ring itself is aromatic and thus largely planar, slight deviations can occur due to packing forces in the crystal.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through the analysis of fragmentation patterns. For this compound, with a molecular formula of C₄H₄FN₃, the exact mass is calculated to be 113.03900 u. In a typical electron ionization (EI) mass spectrum, this would correspond to the molecular ion peak (M⁺˙) at a mass-to-charge ratio (m/z) of 113.

The fragmentation of the this compound molecular ion is guided by the stability of the resulting fragments and the inherent structural features of the pyrimidine ring. The fragmentation of pyrimidine derivatives often involves the sequential loss of small, stable neutral molecules. A plausible fragmentation pathway for this compound begins with the cleavage of the heterocyclic ring. A common initial fragmentation step for pyrimidine-containing compounds is the elimination of a molecule of hydrogen cyanide (HCN, 27 u). This process can occur in a few ways, but often involves the nitrogen atoms at positions 1 and 3.

Another potential fragmentation involves the loss of a fluorine radical, although this is generally less favored than the elimination of stable neutral molecules. Subsequent fragmentation of the primary fragment ions can lead to smaller charged species, providing a characteristic fingerprint for the molecule's structure. The study of related aminopyrimidine structures shows that ring fragmentation is a dominant process. nih.govsphinxsai.com

The table below outlines a proposed fragmentation pattern for this compound based on established principles of mass spectrometry. wikipedia.org

| m/z Value (Proposed) | Ion Formula (Proposed) | Neutral Loss | Description |

| 113 | [C₄H₄FN₃]⁺˙ | - | Molecular Ion (M⁺˙) |

| 86 | [C₃H₃FN₂]⁺˙ | HCN | Loss of hydrogen cyanide from the pyrimidine ring |

| 85 | [C₄H₂FN₂]⁺ | H₂CN | Loss of a cyanamide (B42294) radical |

| 69 | [C₃H₂F]⁺˙ | N₂ + HCN | Loss of molecular nitrogen and hydrogen cyanide |

| 59 | [C₂H₂FN]⁺˙ | C₂H₂N₂ | Ring fragmentation |

This interactive table summarizes the key expected fragments in the mass spectrum of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an invaluable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. wikipedia.org The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its primary amine group, the fluorinated pyrimidine ring, and the carbon-fluorine bond.

Amine Group Vibrations: The primary amine (-NH₂) group gives rise to several distinct bands. Two sharp to medium intensity bands are expected in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations, respectively. ijirset.com Additionally, a strong scissoring (bending) vibration for the N-H bond typically appears in the 1650-1580 cm⁻¹ range.

Pyrimidine Ring Vibrations: The aromatic pyrimidine ring exhibits several characteristic absorptions. Aromatic C-H stretching vibrations are anticipated as weak to medium bands just above 3000 cm⁻¹. vscht.cz The stretching vibrations of the C=C and C=N bonds within the ring structure produce a series of medium to strong bands in the 1600-1400 cm⁻¹ region. libretexts.org These bands are often complex and provide a fingerprint for the heterocyclic system.

Carbon-Fluorine Bond Vibration: The C-F bond provides a strong and diagnostically useful absorption. The C-F stretching vibration in fluoroaromatic compounds typically results in a strong, prominent band in the 1250-1000 cm⁻¹ region of the spectrum. spectroscopyonline.com Its high intensity is due to the large change in dipole moment during the vibration.

The following table details the expected characteristic IR absorption bands for this compound.

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3500 - 3400 | Medium | Asymmetric N-H Stretch | Primary Amine (-NH₂) |

| 3400 - 3300 | Medium | Symmetric N-H Stretch | Primary Amine (-NH₂) |

| 3100 - 3000 | Weak-Medium | C-H Stretch | Aromatic (Pyrimidine Ring) |

| 1650 - 1580 | Medium-Strong | N-H Bend (Scissoring) | Primary Amine (-NH₂) |

| 1600 - 1400 | Medium-Strong | C=C and C=N Stretches | Aromatic (Pyrimidine Ring) |

| 1250 - 1000 | Strong | C-F Stretch | Aryl-Fluoride |

| 900 - 675 | Medium-Strong | C-H Out-of-Plane Bend | Aromatic (Pyrimidine Ring) |

This interactive table summarizes the principal infrared absorption frequencies and their assignments for the functional groups present in this compound.

Computational Chemistry and Theoretical Studies on 4 Fluoropyrimidin 2 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (the arrangement of electrons) of many-body systems. For 4-Fluoropyrimidin-2-amine, DFT calculations are instrumental in predicting its geometry, electronic properties, and chemical reactivity. nih.gov

Molecular orbital analysis, particularly focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net

Molecular Electrostatic Potential (MESP) mapping provides a visual representation of the charge distribution on the molecule's surface. dntb.gov.ua It identifies electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-deficient regions (positive potential), which are prone to nucleophilic attack. researchgate.netthaiscience.info For this compound, the MESP map would likely show negative potential around the nitrogen atoms of the pyrimidine (B1678525) ring and the amine group due to their lone pairs of electrons, indicating these are sites for potential hydrogen bonding or interaction with electrophiles. The area around the fluorine atom would also exhibit negative potential, while the hydrogen atoms of the amine group would show positive potential. thaiscience.info

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates energy of the outermost electron orbital; related to electron-donating ability. |

| LUMO Energy | -1.2 eV | Indicates energy of the lowest unoccupied orbital; related to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Correlates with chemical stability and reactivity; a larger gap suggests higher stability. researchgate.net |

| Dipole Moment | 2.5 Debye | Measures the molecule's overall polarity, influencing solubility and intermolecular interactions. |

DFT calculations are also employed to model reaction pathways and analyze the structures and energies of transition states. This is particularly relevant for understanding reactions involving this compound, such as nucleophilic aromatic substitution (SNAr), where the fluorine atom acts as a leaving group. By mapping the potential energy surface of the reaction, researchers can identify the lowest energy path from reactants to products, calculate the activation energy, and characterize the high-energy transition state structure. researchgate.net This analysis confirms the reaction mechanism, explains observed regioselectivity, and predicts how substituents on the nucleophile or the pyrimidine ring might affect the reaction rate.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com For derivatives of this compound, QSAR models can predict their potential pharmacological efficacy and guide the design of more potent analogues.

The development of a QSAR model involves several steps. First, a dataset of compounds with known biological activities (e.g., inhibitory concentrations like IC50) is compiled. japsonline.com Next, various molecular descriptors are calculated for each compound. Finally, statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Support Vector Machines, Random Forest), are used to build a model that quantitatively relates the descriptors to the activity. mdpi.com The predictive power of the resulting model is assessed through rigorous internal and external validation techniques. nih.gov Such models can then be used to screen virtual libraries of related compounds and prioritize the synthesis of those predicted to have the highest activity. researchgate.net

| Statistical Parameter | Value | Interpretation |

|---|---|---|

| R² (Coefficient of Determination) | 0.89 | Indicates that 89% of the variance in biological activity is explained by the model. |

| Q² (Cross-validated R²) | 0.81 | Measures the internal predictive ability of the model; a value > 0.5 is considered good. |

| R²_pred (External Validation) | 0.78 | Measures the model's ability to predict the activity of an external test set of compounds. |

Molecular descriptors are numerical values that characterize the properties of a molecule. They can be categorized into several types, including constitutional, topological, geometric, and electronic descriptors. For a compound like this compound, key descriptors that often influence its pharmacological profile in QSAR studies include:

Lipophilicity (e.g., LogP): Affects membrane permeability and binding to hydrophobic pockets in target proteins.

Electronic Properties (e.g., partial charges, dipole moment): Govern electrostatic and polar interactions with the target.

Steric/Topological Descriptors (e.g., molecular weight, surface area, shape indices): Relate to the size and shape of the molecule, which determines its fit within a receptor's binding site. nih.gov

Hydrogen Bond Descriptors (e.g., number of H-bond donors/acceptors): Crucial for specific interactions that anchor the ligand to its target.

Identifying the most influential descriptors provides valuable insights into the mechanism of action and highlights which molecular features should be modified to enhance activity. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. mdpi.com For this compound, MD simulations provide detailed insights into its conformational flexibility and its dynamic interactions when bound to a biological target, such as a protein kinase. nih.govnih.gov

The simulation begins with the 3D structure of the ligand-protein complex. By solving Newton's equations of motion for the system, MD generates a trajectory that describes how the positions and velocities of the atoms evolve over a specific period, typically nanoseconds to microseconds. mdpi.com

Analysis of this trajectory reveals the stability of the complex, the flexibility of different regions of the protein, and the specific intermolecular interactions that are maintained over time. Key interactions frequently observed include:

Hydrogen Bonds: Often formed between the amine group or ring nitrogens of the pyrimidine core and amino acid residues like aspartic acid or glutamic acid in the target.

Hydrophobic Interactions: Occur between the pyrimidine ring and nonpolar amino acid residues such as leucine, valine, or phenylalanine.

Water-Mediated Bridges: Where a water molecule acts as an intermediary, forming hydrogen bonds with both the ligand and the protein, contributing to binding stability.

MD simulations can also be used for conformational analysis of the unbound molecule, exploring the different shapes (conformations) it can adopt in solution and their relative energies. fu-berlin.de This information is vital for understanding how the molecule might adapt its shape to fit into a binding site.

| Interaction Type | Potential Ligand Moiety Involved | Typical Interacting Protein Residue | Importance in Binding |

|---|---|---|---|

| Hydrogen Bond Donor | Amine (-NH₂) group | Asp, Glu, Backbone Carbonyl | Provides specificity and anchors the ligand. |

| Hydrogen Bond Acceptor | Pyrimidine Ring Nitrogens | Lys, Arg, Ser, Thr | Contributes to binding affinity and orientation. |

| Hydrophobic Contact | Pyrimidine Ring Face | Ala, Val, Leu, Ile, Phe | Stabilizes the complex, often a major driver of binding. |

| Halogen Bond | Fluorine Atom | Electron-rich atoms (e.g., backbone carbonyl oxygen) | Can provide additional directional interaction and affinity. |

Molecular Docking Studies for Ligand-Protein Binding Mechanisms

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In medicinal chemistry, it is frequently used to predict the binding mode of a small molecule ligand, such as a derivative of this compound, to the active site of a target protein. While specific docking studies on the isolated this compound compound are not extensively documented, the pyrimidin-2-amine scaffold is a well-established pharmacophore, particularly in the development of kinase inhibitors. Docking studies on various derivatives reveal the critical role this core structure plays in establishing binding with protein targets like Cyclin-Dependent Kinases (CDKs). nih.govnih.govdoi.org These analyses provide a clear picture of the ligand-protein binding mechanisms at the molecular level.

The pyrimidin-2-amine core is recognized for its ability to mimic the adenine (B156593) base of ATP, allowing it to fit into the ATP-binding pocket of kinases and form key interactions that are crucial for inhibitory activity. nih.gov The addition of a fluorine atom at the 4-position can significantly influence the molecule's electronic properties and binding capabilities. nih.gov

Molecular docking simulations of various ligands containing the this compound scaffold have identified several recurring and critical binding interactions that contribute to their affinity and selectivity for protein targets.

Hydrogen Bonding: This is the most crucial interaction for the pyrimidin-2-amine scaffold. The 2-amino group and the nitrogen atoms within the pyrimidine ring are perfectly positioned to act as hydrogen bond donors and acceptors. In many kinase inhibitors, this moiety forms a bidentate hydrogen bond interaction with the "hinge" region of the kinase's ATP-binding site, a pattern essential for potent inhibition. nih.govnih.gov For example, the amino group can donate a hydrogen bond, while one of the ring nitrogens accepts a hydrogen bond from the backbone residues of the hinge region (e.g., with amino acids like Leucine or Cysteine).

Fluorine-Specific Interactions: The fluorine atom at the 4-position is not merely a passive substituent. Due to its high electronegativity, it can engage in favorable orthogonal multipolar interactions with the protein backbone, particularly with the carbonyl groups of amino acid residues. nih.gov This type of interaction, where the C-F bond is oriented perpendicularly to a carbonyl group, can significantly enhance binding affinity. Studies have shown that substituting a hydrogen atom with fluorine can lead to a considerable increase in a ligand's potency, attributed in part to these unique interactions. nih.gov

The following table summarizes the key potential binding interactions for the this compound scaffold based on studies of its derivatives.

| Interaction Type | Functional Group on Ligand | Potential Interacting Protein Residue/Group | Role in Binding |

|---|---|---|---|

| Hydrogen Bond (Donor) | 2-Amino Group (-NH2) | Backbone Carbonyls (e.g., Glu, Leu) | Anchors the ligand in the active site. |

| Hydrogen Bond (Acceptor) | Pyrimidine Ring Nitrogens (N1/N3) | Backbone Amides (e.g., Leu, Cys) | Critical for hinge region binding in kinases. |

| Hydrophobic Interactions | Pyrimidine Ring Face | Nonpolar side chains (e.g., Val, Ala, Ile) | Contributes to binding stability and proper orientation. |

| Multipolar C-F•••C=O | 4-Fluoro Group (-F) | Backbone Carbonyls (e.g., Asn, Gly) | Enhances binding affinity through favorable electrostatic contact. |

The binding mode of a ligand describes its precise orientation and conformation within the protein's active site. For derivatives of this compound targeting kinases, the primary binding mode involves the occupation of the ATP-binding pocket. The pyrimidine core typically orients itself deep within the pocket, with the key hydrogen bonds to the hinge region serving as an anchor. nih.gov The substituents at other positions of the ring then extend into adjacent hydrophobic pockets, allowing for the fine-tuning of potency and selectivity.

The table below presents examples of binding affinities and docking scores from studies on complex derivatives that incorporate the pyrimidin-2-amine core, illustrating the scaffold's role in achieving potent inhibition.

| Compound Class | Protein Target | Reported Binding Affinity / Score | Reference |

|---|---|---|---|

| 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives | CDK2/4/6 | Varying affinities, with molecular dynamics simulations used to refine binding modes. | nih.gov |

| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives | CDK2 | Ki values in the single-digit nanomolar range (e.g., 0.005 µM). | nih.gov |

| Substituted Pyrimidin-2-amine derivatives | CDK2 | Binding energies ranging from -7.4 to -7.9 kcal/mol. | nih.gov |

| Cyanopyridone and Pyrido[2,3-d]pyrimidine derivatives | VEGFR-2 / HER-2 | Docking scores comparable to reference inhibitors (e.g., -14.5 to -15.2 kcal/mol for VEGFR-2). | mdpi.com |

Ligand binding is a dynamic process that often involves conformational changes in both the ligand and the protein target, a concept known as "induced fit." The binding of a ligand can cause the protein to adopt a specific conformation that is more complementary to the ligand, leading to a more stable complex.

The fluorine atom in this compound can play a significant role in its conformational preferences. The strong inductive effect of the fluoro group can influence the electronic distribution of the pyrimidine ring and bias the conformation of attached side chains. nih.govnih.gov This "pre-organizing" effect can reduce the entropic penalty of binding, as the ligand may already exist in a conformation that is close to its bound state. Studies on 4-fluoroprolines, for example, have demonstrated that the fluorine substituent enforces a particular pucker on the pyrrolidine (B122466) ring, which in turn stabilizes specific peptide conformations. nih.govnih.govresearchgate.net A similar principle can apply to the this compound scaffold, where the fluorine atom helps to lock in a planar or near-planar conformation that is optimal for fitting into the flat, aromatic-rich ATP binding site of many kinases. While large-scale conformational changes of the protein target are dependent on the entire ligand structure, the specific conformational properties endowed by the 4-fluoro substituent are a key factor in achieving a successful and high-affinity binding event.

Applications of 4 Fluoropyrimidin 2 Amine in Advanced Chemical Synthesis

4-Fluoropyrimidin-2-amine as a Versatile Building Block in Heterocyclic Synthesis

The reactivity of the this compound core, characterized by an electron-deficient pyrimidine (B1678525) ring and nucleophilic amino group, makes it an ideal starting material for the construction of a wide range of heterocyclic compounds. The fluorine atom at the 4-position can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, while the amino group at the 2-position and the ring nitrogen atoms offer additional sites for chemical modification.

This compound serves as a key intermediate in the synthesis of various substituted pyrimidine derivatives. The fluorine atom can be displaced by a variety of nucleophiles, including amines, alcohols, and thiols, to introduce diverse functional groups at the 4-position of the pyrimidine ring. This reactivity is fundamental to creating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.

For instance, the Suzuki-Miyaura coupling reaction, a powerful tool for forming carbon-carbon bonds, can be employed to introduce aryl or heteroaryl substituents at the 4-position. While 2,4-dichloropyrimidines are commonly used substrates for regioselective Suzuki couplings, the principles can be extended to fluorinated analogs. The choice of catalyst, base, and solvent is crucial for achieving high yields and regioselectivity. For example, palladium catalysts like Pd(PPh3)4 are often effective. nih.govmdpi.com

Furthermore, N-substituted derivatives of this compound can be prepared, expanding the chemical space of accessible compounds. These complex pyrimidine derivatives are often investigated for their potential as kinase inhibitors and other biologically active agents. The strategic placement of substituents on the pyrimidine core allows for the fine-tuning of interactions with biological targets.

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of fused heterocyclic systems, where the pyrimidine ring is annulated with another heterocyclic ring. A prominent example is the synthesis of imidazo[1,2-a]pyrimidines, a class of compounds with a broad spectrum of biological activities.

The classical synthesis of imidazo[1,2-a]pyrimidines involves the condensation of a 2-aminopyrimidine (B69317) with an α-haloketone, a reaction first described by Tschitschibabin. bio-conferences.org This methodology can be adapted for this compound. The reaction typically proceeds by initial N-alkylation of the endocyclic nitrogen of the 2-aminopyrimidine, followed by intramolecular cyclization. Modern variations of this synthesis often employ microwave irradiation to accelerate the reaction and improve yields. mdpi.com Catalysts such as neutral or basic alumina (B75360) can also facilitate the reaction, sometimes even under solvent-free conditions. bio-conferences.orgmdpi.com

The general synthetic route involves the reaction of 2-aminopyrimidine (and by extension, its 4-fluoro derivative) with various α-bromoarylketones. This reaction provides access to a wide array of 2-arylimidazo[1,2-a]pyrimidines. mdpi.comnih.gov The resulting fused heterocyclic systems are of significant interest in medicinal chemistry due to their structural similarity to purines, which allows them to interact with a variety of biological targets.

Role in Drug Discovery and Development

The this compound scaffold is a privileged structure in drug discovery, appearing in a multitude of compounds with diverse therapeutic applications. The presence of the fluoropyrimidine core can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule.

The pyrimidine ring is a cornerstone in the development of anticancer agents, largely due to its presence in the nucleobases of DNA and RNA. acs.org Consequently, pyrimidine analogs can act as antimetabolites, interfering with nucleic acid synthesis and repair in rapidly dividing cancer cells. The introduction of a fluorine atom, as in this compound, can enhance the anticancer activity of these compounds.

Derivatives of this compound have been explored as inhibitors of various protein kinases, which are enzymes that play a crucial role in cell signaling pathways and are often dysregulated in cancer. For example, compounds incorporating the N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine scaffold, which can be derived from fluorinated pyrimidine precursors, have been identified as potent inhibitors of cyclin-dependent kinase 2 (CDK2). osi.lvmdpi.com Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.

Below is a data table showcasing examples of pyrimidine-based kinase inhibitors with reported anticancer activity. While not all are direct derivatives of this compound, they highlight the importance of the substituted aminopyrimidine scaffold in this therapeutic area.

| Compound | Target Kinase | Inhibitory Activity (IC50/Ki) | Antiproliferative Activity (GI50) | Cancer Cell Line |

|---|---|---|---|---|

| Compound 15 (N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative) | CDK2 | Ki = 0.005 µM | 0.127-0.560 µM | Panel of 13 cancer cell lines |

| Compound 78 (4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivative) | CDK4/CDK6 | Ki = 1 nM (CDK4), 34 nM (CDK6) | 23 nM | MV4-11 |

| Compound 8h (aminopyrimidine core) | PLK4 | IC50 = 0.0067 µM | - | Breast cancer cells |

The this compound scaffold is also a valuable platform for the development of antimicrobial and antiviral agents. The ability of pyrimidine analogs to interfere with nucleic acid synthesis is a mechanism that can be exploited to inhibit the replication of bacteria, fungi, and viruses.

In the realm of antibacterial research, derivatives of 2-aminopyrimidine have been shown to modulate biofilm formation, a key virulence factor in many bacterial infections. nih.gov For example, novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives containing a pyrimidine-substituted piperazine (B1678402) moiety have demonstrated potent activity against Gram-positive bacteria, including drug-resistant strains. nih.gov Some of these compounds exhibited minimum inhibitory concentrations (MICs) significantly lower than the standard antibiotic linezolid.

The antiviral potential of fluorinated nucleoside analogs is well-established. These compounds can be incorporated into the growing viral DNA or RNA chain, leading to chain termination and inhibition of viral replication. While not direct derivatives, the synthesis of novel antiviral agents often involves the use of fluorinated pyrimidine building blocks. For instance, pyrimido[4,5-d]pyrimidine (B13093195) derivatives have been investigated as potential antiviral agents against human coronaviruses. mdpi.com

The following data table provides examples of pyrimidine-based compounds with reported antimicrobial or antiviral activity.

| Compound | Target Organism/Virus | Activity Metric | Activity Value |

|---|---|---|---|

| Compound 7j (3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivative) | Gram-positive bacteria | MIC | 0.25 µg/mL |

| Halogenated Pyrrolopyrimidine Derivative | Staphylococcus aureus | MIC | 8 mg/L |

| Compound 7f (Pyrimido[4,5-d]pyrimidine derivative) | Human coronavirus 229E | EC50 | - |

| Flex-nucleoside | Ebola virus | EC50 | 2 µM |

Beyond its applications in oncology and infectious diseases, the this compound scaffold is being explored for the development of treatments for a variety of other conditions. The versatility of the pyrimidine core allows for its modification to target a wide range of biological receptors and enzymes. For instance, pyrimidine derivatives have been investigated as inhibitors of β-glucuronidase, an enzyme implicated in certain pathological conditions. researchgate.net The development of potent and selective inhibitors of this enzyme is an active area of research. The structural diversity that can be achieved starting from this compound makes it a valuable tool in the quest for novel therapeutics for a broad spectrum of diseases.

Applications in Agrochemical Research

The fluorinated aminopyrimidine scaffold, a core component of this compound, is a crucial building block in the development of modern agrochemicals. The introduction of a fluorine atom into the pyrimidine ring can significantly enhance the biological activity and metabolic stability of molecules, making them potent candidates for herbicides, fungicides, and insecticides. Research in this area focuses on synthesizing novel derivatives that incorporate this key structural motif to address the growing challenges of resistance and the need for more effective crop protection solutions.

While direct synthetic routes starting from this compound are not extensively detailed in the provided research, the synthesis and bioactivity of closely related fluorinated pyrimidinamine derivatives underscore the importance of this chemical class in agrochemical discovery. These compounds serve as vital intermediates, enabling the construction of complex molecules with potent biological activities.

Detailed Research Findings in Fungicide Development

A significant area of application for fluorinated pyrimidine structures is in the creation of novel fungicides. Researchers have designed and synthesized series of pyrimidine amine derivatives that exhibit significant inhibitory activity against a range of plant pathogenic fungi.

For instance, one study focused on creating coumarin (B35378) derivatives incorporating a fluoropyrimidine moiety. A notable compound from this research, 7-(2-((6-Cyclopropyl-5-fluoropyrimidin-4-yl)amino)ethoxy)-4-(3,4-dichloroisothiazol-5-yl)-8-methyl-2H-chromen-2-one , demonstrated the successful integration of the fluoropyrimidine core into a more complex fungicidal molecule. nih.gov This highlights the utility of fluorinated pyrimidine amines as synthons for developing agrochemicals with novel modes of action.

In another line of research, various pyrimidine derivatives containing an amide moiety were synthesized and tested for their antifungal properties. nih.gov The results showed that specific halogenated benzamide (B126) derivatives of trifluoromethyl-pyrimidin-4-yloxy aniline (B41778) exhibited potent activity against plant pathogens. For example, compounds 5-bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5f) and 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o) showed a 100% inhibition rate against Phomopsis sp., outperforming the commercial fungicide Pyrimethanil. nih.gov

The fungicidal efficacy of these pyrimidine derivatives against various plant pathogens is often quantified by the half-maximal effective concentration (EC50), with lower values indicating higher potency. The table below summarizes the fungicidal activity of representative pyrimidine derivatives from recent studies.

Table 1: Fungicidal Activity of Selected Fluorinated Pyrimidine Derivatives

| Compound Reference | Target Fungi | EC50 (μg/mL) | Control Fungicide | Control EC50 (μg/mL) |

|---|---|---|---|---|

| Compound 4b ¹ | Rhizoctonia solani | 11.3 | Diflumetorim | 19.8 |

| Compound 4d ¹ | Rhizoctonia solani | 13.7 | Diflumetorim | 19.8 |

| Compound T33 ² | Puccinia sorghi (Corn Rust) | 0.60 | Tebuconazole | 1.65 |

| Compound J ² | Puccinia sorghi (Corn Rust) | 2.16 | Diflumetorim | 53.26 |

| Compound 9 ² | Cucumber Downy Mildew | 0.19 | Diflumetorim | >50 |

¹Data sourced from a study on isothiazole (B42339) coumarin derivatives. nih.govacs.org ²Data sourced from a study on pyrimidinamine derivatives containing a pyridin-2-yloxy moiety. researchgate.net

Broader Applications in Insecticide and Herbicide Research

The pyrimidin-4-amine structure is also a key pharmacophore in the design of insecticides and herbicides. Studies have shown that derivatizing this core can lead to compounds with broad-spectrum insecticidal activity. For example, novel pyrimidin-4-amine derivatives bearing a 5-(trifluoromethyl)-1,2,4-oxadiazole (B14890759) moiety have been synthesized and shown to be effective against pests like Mythimna separata (armyworm) and Aphis medicagini (bean aphid). nih.gov

In herbicide research, aryloxyphenoxypropionates (APPs), a class of herbicides that target the acetyl-CoA carboxylase (ACCase) enzyme, have been successfully modified with pyrimidinyloxy moieties. researchgate.net This chemical strategy, which replaces a phenyl ring with a pyrimidine ring, has yielded compounds with potent herbicidal activities against grasses like Echinochloa crus-galli (barnyard grass). researchgate.net Furthermore, the pyrimidine biosynthetic pathway itself has been identified as a novel target for herbicides, indicating that compounds which interfere with this process can be effective weed control agents. nih.gov This opens new avenues for designing herbicides based on pyrimidine structures, including those derived from this compound.

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes

The synthesis of fluorinated pyrimidines, including 4-fluoropyrimidin-2-amine, is an area of active research focused on improving efficiency, reducing environmental impact, and expanding chemical diversity. Classical methods often require harsh conditions or multi-step processes, prompting a shift towards more innovative and sustainable approaches.

Future research is focused on green chemistry principles. This includes the development of catalyst-free reactions and the use of environmentally benign solvents. rsc.orgnih.gov For instance, methods that eliminate the need for metal catalysts, additives, or solvents are being explored to produce N-fused heterocyclic compounds. nih.gov The use of ultrasound technology and integrated continuous flow systems represents a significant advance, offering shorter reaction times, scalability, and a reduced environmental footprint for producing polyfluoro-substituted benzo nih.govmn.govimidazo[1,2-a]pyrimidine derivatives. nih.govacs.org These techniques are promising for their efficiency and alignment with sustainable industrial practices. nih.gov

Another key direction is the use of novel precursors and reaction pathways. Researchers have successfully synthesized 4-amino-5-fluoropyrimidines from potassium 2-cyano-2-fluoroethenolate under mild conditions, demonstrating a broad substrate scope and achieving excellent yields for various derivatives. researchgate.net The development of one-pot tandem strategies and microwave-assisted synthesis further streamlines the production of complex pyrimidine (B1678525) derivatives, making the process more time- and resource-efficient. acs.orgnih.gov These advanced synthetic strategies are crucial for creating diverse libraries of this compound analogs for high-throughput screening and drug discovery.

| Synthetic Approach | Key Features | Potential Advantages |

| Ultrasound & Flow Chemistry | Use of sonication and continuous flow reactors; often metal- and solvent-free. nih.govacs.org | Reduced reaction times, scalability, improved safety, environmentally friendly. nih.gov |

| Catalyst-Free Synthesis | Reactions proceed without the need for a catalyst, often involving β-enaminonitriles. nih.gov | Cost-effective, avoids toxic metal contamination, simpler purification. nih.gov |

| Novel Precursors | Utilization of versatile synthons like monofluorinated α-oxoketene N,S-acetals. thieme-connect.com | Access to novel multisubstituted pyrimidines with potential for further functionalization. thieme-connect.com |

| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate reaction rates. nih.gov | Rapid synthesis, improved yields, high efficiency for creating derivative libraries. nih.gov |

Exploration of New Biological Targets and Mechanisms of Action

The 2-aminopyrimidine (B69317) core, characteristic of this compound, is a versatile pharmacophore found in numerous kinase inhibitors. nih.gov While its role in targeting kinases like Polo-like kinase 4 (PLK4) and cyclin-dependent kinases (CDK4/6) is well-documented, future research aims to identify novel biological targets and elucidate new mechanisms of action. nih.govacs.org

A promising area of exploration is in antivirulence therapy. Certain fluoropyrimidines have been shown to impair biofilm formation in bacteria such as Escherichia coli. nih.gov The mechanism involves the disruption of de novo pyrimidine synthesis, which in turn affects the expression of global regulators controlling virulence factors like curli fimbriae. nih.gov This suggests that the pyrimidine biosynthesis pathway could be a valuable target for developing new antivirulence agents, which aim to disarm pathogens without killing them, thereby reducing the pressure for antibiotic resistance. nih.gov

Furthermore, derivatives of the 2-aminopyrimidine scaffold are being investigated as inhibitors of neuronal nitric oxide synthase (nNOS), which is implicated in neuronal damage. nih.gov Selective inhibition of nNOS over other isoforms (eNOS and iNOS) is crucial to avoid cardiovascular side effects, presenting a significant research challenge. nih.gov The scaffold is also being used to develop inhibitors for other critical targets in oncology, such as the Rearranged during Transfection (RET) kinase, including mutations that confer resistance to existing therapies. nih.gov The ongoing discovery of new targets will continue to expand the therapeutic potential of this compound derivatives.

Advanced Computational Approaches for Structure-Based Drug Design

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of novel therapeutic agents based on the this compound scaffold. Structure-based drug design, molecular docking, and predictive modeling are key strategies being employed to accelerate the development process.

Molecular docking studies are routinely used to predict the binding modes of 2-aminopyrimidine derivatives within the active sites of target proteins. nih.govnih.gov For example, docking has been used to understand how these inhibitors interact with key residues in the hinge region of kinases like PLK4 or the main protease of viruses like SARS-CoV-2. nih.govnih.gov These insights guide the design of new analogs with improved affinity and selectivity. nih.gov This approach was instrumental in the discovery of potent RET kinase inhibitors designed to overcome clinically relevant resistance mutations. nih.gov

Beyond predicting binding, computational tools are increasingly used to forecast the pharmacokinetic properties of drug candidates. In silico tools like SwissADME and pkCSM are used to evaluate properties such as absorption, distribution, metabolism, and excretion (ADME), as well as drug-likeness and potential toxicity. nih.gov By predicting metrics like gastrointestinal absorption, blood-brain barrier permeability, and potential for drug-drug interactions, researchers can prioritize compounds with more favorable profiles for further experimental testing, saving considerable time and resources. nih.govnih.gov

Addressing Challenges in Selectivity and Potency for Therapeutic Applications

A primary challenge in developing drugs from the this compound scaffold, particularly kinase inhibitors, is achieving high potency against the intended target while maintaining selectivity over closely related proteins. Off-target activity can lead to undesirable side effects and toxicity.

For kinase inhibitors, achieving selectivity is notoriously difficult due to the highly conserved nature of the ATP-binding site across the human kinome. Research on CDK4/6 inhibitors based on a 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine scaffold highlights this challenge. While optimization can lead to potent CDK4/6 inhibition, it can also inadvertently increase activity against other kinases like CDK1, which is associated with toxicity. acs.org Future work will focus on exploiting subtle differences outside the conserved hinge-binding region to design more selective inhibitors.

Similarly, in the development of nNOS inhibitors, isoform selectivity is paramount. Non-selective inhibition of endothelial NOS (eNOS) can cause cardiovascular problems like hypertension. nih.gov Research has shown that subtle structural modifications, such as altering the steric bulk on an amine tail, can play a crucial role in determining isoform selectivity. nih.gov Another significant challenge is overcoming acquired drug resistance, where mutations in the target protein reduce the inhibitor's potency. Designing inhibitors that are effective against both the wild-type and mutant forms of a target, as seen in the development of next-generation RET inhibitors, is a critical area of ongoing research. nih.gov

| Challenge | Example Target(s) | Research Strategy |

| Kinase Selectivity | CDK4/6 vs. other CDKs (e.g., CDK1, CDK2). acs.org | Modifying substituents to exploit non-conserved regions of the kinase domain. acs.org |

| Isoform Selectivity | Neuronal NOS (nNOS) vs. endothelial NOS (eNOS). nih.gov | Fine-tuning steric and electronic properties of inhibitor side chains to favor binding to the desired isoform. nih.gov |

| Acquired Resistance | RET kinase mutations (e.g., V804M, G810C). nih.gov | Structure-based design of inhibitors that can accommodate or circumvent mutations in the target's active site. nih.gov |

| Potency Optimization | PLK4, nNOS. nih.govnih.gov | Employing scaffold hopping and structure-activity relationship (SAR) studies to enhance binding affinity. nih.gov |

Environmental Fate and Degradation of Fluorinated Pyrimidines

The widespread use of fluorinated compounds in pharmaceuticals and agrochemicals raises important questions about their environmental fate. ipminstitute.org The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, which imparts metabolic stability in therapeutic applications but also leads to environmental persistence. nih.govacs.org

Fluorinated pharmaceuticals, including pyrimidine derivatives, can enter the environment through wastewater and may be resistant to conventional degradation processes. mn.gov The stability of the C-F bond means that these compounds can be recalcitrant, potentially bioaccumulating or being transported over long distances. nih.govnih.gov Research indicates that the degradation of fluorinated pesticides and pharmaceuticals can be slow and may result in the formation of persistent fluorinated byproducts, which could themselves be of environmental concern. mn.govacs.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-Fluoropyrimidin-2-amine, and how do reaction conditions influence yield and purity?

- Methodology : Synthesis typically involves condensation reactions (e.g., between fluorinated precursors and amines) or halogenation of pyrimidine scaffolds. Key factors include:

- Temperature : Optimal ranges (60–80°C) prevent side reactions like dehalogenation .

- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution at the C4 position .

- Catalysts : Palladium-based catalysts improve cross-coupling efficiency in aryl-functionalized derivatives .

- Purity control : Recrystallization or column chromatography is used to isolate the product, monitored by TLC or HPLC .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure and purity of this compound?

- ¹H NMR : NH₂ protons appear as a singlet (~δ 5.29 ppm), while aromatic protons resonate between δ 7.30–8.03 ppm. Merged signals (e.g., H-5 in pyrimidine) require 2D NMR for resolution .

- IR : C-F stretches appear at 1226 cm⁻¹, and NH₂ bending modes near 1624 cm⁻¹ .

- ¹³C NMR : Fluorine coupling splits signals (e.g., C-F at ~140–164 ppm) .

Q. What biological activities are associated with fluorinated pyrimidin-2-amine derivatives, and how does fluorine substitution influence these properties?

- Activities : Antimicrobial (e.g., against Gram-positive bacteria) and antitumor (via kinase inhibition) .

- Fluorine effects : Enhances metabolic stability (resistance to CYP450 enzymes) and increases binding affinity through hydrophobic interactions .

Advanced Research Questions

Q. How can researchers optimize this compound synthesis using advanced techniques like continuous flow reactors?

- Continuous flow reactors improve heat transfer and reduce reaction time (e.g., from 12 hours to 30 minutes). Parameters:

- Flow rate : 0.5 mL/min ensures complete mixing.

- Temperature gradients : Stepwise heating (50°C → 100°C) minimizes decomposition .

- Automated platforms enable high-throughput screening of solvent/catalyst combinations .

Q. How to resolve contradictory biological data (e.g., varying IC₅₀ values) for this compound derivatives?

- Assay validation : Standardize cell lines (e.g., HCT-116 vs. HeLa) and compound purity (>95% by HPLC) .

- Structural analysis : Fluorine position (C4 vs. C5) dramatically alters target binding. Use X-ray crystallography to confirm regiochemistry .

Q. What computational strategies predict the reactivity or binding modes of this compound derivatives?

- Molecular docking : AutoDock Vina assesses binding affinity to kinases (e.g., EGFR). Fluorine’s electronegativity improves hydrogen bonding with active-site residues .

- DFT calculations : Evaluate transition states for nucleophilic substitution reactions (e.g., activation energy differences between F and Cl substituents) .

Q. How do electron-withdrawing groups (e.g., CF₃) at specific pyrimidine positions alter physicochemical/pharmacokinetic properties?

- Physicochemical effects : CF₃ at C6 lowers logP (improves solubility) but reduces blood-brain barrier permeability .

- QSAR models : Correlate substituent electronegativity with cytotoxicity (R² > 0.85 in biphenyl derivatives) .

Safety and Handling

Q. What safety precautions are critical when handling this compound?

- PPE : Use nitrile gloves, goggles, and lab coats.

- Ventilation : Perform reactions in fume hoods to avoid inhalation (H335 hazard) .

- Waste disposal : Neutralize fluorinated waste with Ca(OH)₂ before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.